Methyl 3-iodo-1H-indazole-6-carboxylate
Overview
Description
Methyl 3-iodo-1H-indazole-6-carboxylate is a compound that belongs to the class of indazoles, which are heterocyclic aromatic organic compounds containing a pyrazole ring fused to a benzene ring. Indazoles are known for their diverse range of biological activities and have been studied extensively for their potential applications in medicinal chemistry and material science.
Synthesis Analysis
The synthesis of indazole derivatives often involves the formation of the indazole core followed by functionalization at various positions on the ring system. For instance, the synthesis of methyl 1H-1,2,4-triazole-3-carboxylate, a related compound, was achieved from 1H-1,2,4-triazole by hydroxymethylation with formaldehyde in the presence of Ba(OH)2·8H2O, followed by oxidation and esterification . Similarly, the synthesis of methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate involved a nucleophilic substitution of the indazole N-H hydrogen atom with 1-(bromomethyl)-4-fluorobenzene . These methods could potentially be adapted for the synthesis of methyl 3-iodo-1H-indazole-6-carboxylate by incorporating the appropriate iodine and methyl substituents at the desired positions on the indazole core.
Molecular Structure Analysis
The molecular structure of indazole derivatives can be studied using various spectroscopic and computational methods. For example, the structure of methyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate was optimized using density functional theory (DFT) and other computational methods, which showed a slight distortion of the triazole ring due to the electronegativity of substitution groups . Similarly, the structure and electrostatic properties of 3-methyl-4,5,6,7-tetrafluoro-1H-indazole were studied with ab initio quantum theory and density functional methods, providing insights into the preferred conformer and the effect of fluorine substitution on the indazole core .
Chemical Reactions Analysis
Indazole derivatives can participate in various chemical reactions, often influenced by the substituents present on the ring system. For instance, the gold(I) complex of methyl 1H-1,2,3-triazole-4-carboxylate was used to catalyze allene synthesis and alkyne hydration, demonstrating the potential of indazole derivatives in catalysis . The reactivity of these compounds can be further explored to understand the chemical transformations specific to methyl 3-iodo-1H-indazole-6-carboxylate.
Physical and Chemical Properties Analysis
The physical and chemical properties of indazole derivatives are closely related to their molecular structure. The study of fluorinated indazoles revealed the effect of fluorine atoms on the supramolecular structure and hydrogen bonding patterns in NH-indazoles . The introduction of a methyl group at the 3-position of the indazole ring was shown to influence the crystal structure and hydrogen bonding interactions . These findings can be extrapolated to predict the properties of methyl 3-iodo-1H-indazole-6-carboxylate, where the presence of an iodine atom and a carboxylate ester group would further affect its physical and chemical characteristics.
Scientific Research Applications
1. Medicinal Chemistry Indazole-containing heterocyclic compounds have a wide variety of medicinal applications . They are used as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . Several recently marketed drugs contain an indazole structural motif .
3. Synthesis of Inhibitors 6-Iodo-1H-indazole, a compound similar to “Methyl 3-iodo-1H-indazole-6-carboxylate”, is used as an intermediate to synthesize inhibitors of Chk1 . Chk1 is a protein kinase that plays a crucial role in the DNA damage response pathway, making it a target for cancer therapy .
4. Synthetic Approaches to Indazoles Recent strategies for the synthesis of 1H- and 2H-indazoles have been published over the last five years . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .
5. Synthesis of Phosphoinositide 3-Kinase δ Inhibitors Indazoles can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .
7. Synthesis of 1H- and 2H-Indazoles Recent strategies for the synthesis of 1H- and 2H-indazoles have been published over the last five years . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .
8. Pharmaceutical Applications The pharmaceutical value of 1H-indazoles mainly lies in their antitumor activities . While 2H-indazole and its derivatives exhibit more versatile bioactivities, such as anticancer, antiplatelet, antiproliferative, anti-tubercular, antimalarial, antimicrobial, antiviral, and anti-inflammatory activities .
Safety And Hazards
Future Directions
properties
IUPAC Name |
methyl 3-iodo-2H-indazole-6-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7IN2O2/c1-14-9(13)5-2-3-6-7(4-5)11-12-8(6)10/h2-4H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSXHXVGWOSYULI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=NNC(=C2C=C1)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7IN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40646284 | |
Record name | Methyl 3-iodo-2H-indazole-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40646284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-iodo-1H-indazole-6-carboxylate | |
CAS RN |
885518-82-1 | |
Record name | Methyl 3-iodo-2H-indazole-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40646284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Iodo-1H-indazole-6-carboxylic acid methyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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